molecular formula C9H10BrClO2 B3046974 1-(Bromomethyl)-2-chloro-4,5-dimethoxybenzene CAS No. 133230-10-1

1-(Bromomethyl)-2-chloro-4,5-dimethoxybenzene

Cat. No. B3046974
CAS RN: 133230-10-1
M. Wt: 265.53 g/mol
InChI Key: ARKHLKHORHLJGX-UHFFFAOYSA-N
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Description

Bromomethyl compounds, such as 1-Bromonaphthalene and Benzyl bromide , are organic compounds that consist of a carbon chain or ring structure substituted with a bromomethyl group. They are generally used as reagents in various chemical reactions .


Synthesis Analysis

The synthesis of bromomethyl compounds often involves the treatment of the corresponding hydrocarbon with bromine . For example, bromomethane can be produced by treating methanol with bromine in the presence of sulfur or hydrogen sulfide .


Molecular Structure Analysis

The molecular structure of bromomethyl compounds can be determined using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and Mass spectroscopy .


Chemical Reactions Analysis

Bromomethyl compounds can undergo a variety of chemical reactions, including displacement reactions with cyanide to give the corresponding nitrile . They can also form Grignard reagents and organolithium compounds .


Physical And Chemical Properties Analysis

Bromomethyl compounds, like bromomethane, are typically colorless and nonflammable gases or liquids . They have specific physical and chemical properties, such as boiling point, melting point, density, and solubility in water .

Safety And Hazards

Bromomethyl compounds can be hazardous. They are often classified as flammable liquids and can cause skin irritation, respiratory irritation, and may be carcinogenic . They may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-(bromomethyl)-2-chloro-4,5-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO2/c1-12-8-3-6(5-10)7(11)4-9(8)13-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKHLKHORHLJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CBr)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579766
Record name 1-(Bromomethyl)-2-chloro-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-2-chloro-4,5-dimethoxybenzene

CAS RN

133230-10-1
Record name 1-(Bromomethyl)-2-chloro-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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